- Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium TriflatesOrganic Letters, 2015, 17(19), 4926-4929,
Cas no 905-62-4 (2,5-bis(1-Naphthyl)-1,3,4-oxadiazole)

2,5-bis(1-Naphthyl)-1,3,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole
- 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
- BND
- 2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole
- 2,5-dinaphthalen-1-yl-1,3,4-oxadiazole
- NSC90480
- C22H14N2O
- 2,5-dinaphthyl-1,3,4-oxadiazole
- 6637AF
- bis(naphthalen-1-yl)-1,3,4-oxadiazole
- 2,5-Di-(1-naphthyl)-1,3,4-oxadiazol
- 2,5-bis-(4-naphthyl)-1,3,4-oxadiazole
- DB-0
- 1,3,4-Oxadiazole, 2,5-di-1-naphthyl- (6CI, 7CI, 8CI)
- 2,5-Di-1-naphthalenyl-1,3,4-oxadiazole (ACI)
- 2,5-Bis(α-naphthyl)oxadiazole
- 2,5-Di-1-naphthyl-1,3,4-oxadiazole
- ANND
- NSC 90480
- α-NND
- D2757
- UNII-6EKF6CL2VJ
- DTXCID00160673
- EINECS 212-995-0
- 2,5-BIS(.ALPHA.-NAPHTHYL)OXADIAZOLE
- 1,3,4-Oxadiazole, 2,5-di-1-naphthalenyl-
- 2,5-DI-1-NAPHTHALENYL-1,3,4-OXADIAZOLE
- CS-W009883
- DB-057211
- NSC-90480
- 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole, 99%
- MUNFOTHAFHGRIM-UHFFFAOYSA-N
- 6EKF6CL2VJ
- AKOS015840631
- 2,5-BIS(ALPHA-NAPHTHYL)OXADIAZOLE
- NS00039363
- SCHEMBL186871
- DTXSID80238182
- 905-62-4
- AE-848/32005013
- AS-64525
- MFCD00045582
- 2,5-bis(1-Naphthyl)-1,3,4-oxadiazole
-
- MDL: MFCD00045582
- インチ: 1S/C22H14N2O/c1-3-11-17-15(7-1)9-5-13-19(17)21-23-24-22(25-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
- InChIKey: MUNFOTHAFHGRIM-UHFFFAOYSA-N
- SMILES: N1=C(C2C3C(=CC=CC=3)C=CC=2)OC(C2C3C(=CC=CC=3)C=CC=2)=N1
- BRN: 285250
計算された属性
- Exact Mass: 322.110613g/mol
- Surface Charge: 0
- XLogP3: 5.6
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 3
- 回転可能化学結合数: 2
- Exact Mass: 322.110613g/mol
- 単一同位体質量: 322.110613g/mol
- Topological Polar Surface Area: 38.9Ų
- Heavy Atom Count: 25
- 複雑さ: 415
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 互变异构体数量: 何もない
- Surface Charge: 0
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1.251
- ゆうかいてん: 177.0 to 180.0 deg-C
- Boiling Point: 556.4°Cat760mmHg
- フラッシュポイント: 293.1°C
- Refractive Index: 1.7
- PSA: 38.92000
- LogP: 5.71000
- Solubility: 未確定
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H302,H413
- Warning Statement: P264;P270;P301+P312;P330;P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S22-S24/25
-
危険物標識:
- 储存条件:2-8 °C
- Risk Phrases:R22
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L07215-5g |
2,5-Bis(1-naphthyl)-1,3,4-oxadiazole, 99% |
905-62-4 | 99% | 5g |
¥3794.00 | 2023-02-22 | |
AstaTech | 54016-5/G |
2,5-BIS(1-NAPHTHYL)-1,3,4-OXADIAZOLE |
905-62-4 | 97% | 5g |
$127 | 2023-09-17 | |
Chemenu | CM230459-25g |
2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |
905-62-4 | 95% | 25g |
$438 | 2021-08-04 | |
City Chemical | D3299-1GM |
2,5-Bis(1-naphthyl)-1,3,4-oxadiazole |
905-62-4 | 99% | 1gm |
$60.37 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046503-10g |
2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |
905-62-4 | 97% | 10g |
¥2866.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046503-5g |
2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |
905-62-4 | 97% | 5g |
¥1716.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046503-25g |
2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |
905-62-4 | 97% | 25g |
¥5349.00 | 2024-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L07215-1g |
2,5-Bis(1-naphthyl)-1,3,4-oxadiazole, 99% |
905-62-4 | 99% | 1g |
¥706.00 | 2023-02-22 | |
City Chemical | D3299-5GM |
2,5-Bis(1-naphthyl)-1,3,4-oxadiazole |
905-62-4 | 99% | 5gm |
$251.27 | 2023-09-19 | |
eNovation Chemicals LLC | D760568-5g |
2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |
905-62-4 | 98.0% | 5g |
$230 | 2023-09-02 |
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole 合成方法
Synthetic Circuit 1
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Raw materials
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Preparation Products
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2,5-bis(1-Naphthyl)-1,3,4-oxadiazoleに関する追加情報
2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole: A Comprehensive Overview
2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole (CAS No. 905-62-4) is a versatile organic compound that has garnered significant attention in the fields of materials science and organic electronics. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and two nitrogen atoms. The presence of two naphthyl groups at the 2 and 5 positions of the oxadiazole ring imparts unique electronic and structural properties to this molecule.
The synthesis of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole involves a series of carefully controlled reactions. Typically, it is prepared through a condensation reaction between 1-naphthaldehyde and an appropriate diamine derivative. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is characterized by its intense yellow coloration and high thermal stability, making it suitable for various applications in advanced materials.
Recent studies have highlighted the exceptional electronic properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole, particularly in the context of organic semiconductors. Researchers have demonstrated that this compound exhibits excellent charge transport properties due to its extended conjugation system and low band gap. These attributes make it a promising candidate for use in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). Moreover, its high stability under ambient conditions ensures long operational lifetimes in device applications.
In addition to its electronic applications, 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole has also found utility in the field of photovoltaics. Recent advancements have shown that incorporating this compound into polymer solar cells can significantly enhance their power conversion efficiency (PCE). The ability of this molecule to act as an electron acceptor in donor-acceptor blends has been extensively studied using techniques such as UV-vis spectroscopy and electrochemical impedance spectroscopy (EIS). These studies have provided valuable insights into its role in charge separation and recombination processes within photovoltaic devices.
The structural versatility of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole allows for further functionalization to tailor its properties for specific applications. For instance, researchers have explored the substitution of one or both naphthyl groups with other aromatic moieties to investigate their impact on electronic behavior. Such modifications have led to the development of derivatives with enhanced electron affinity or improved solubility in organic solvents.
From a materials science perspective, 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole has been utilized as a building block for constructing advanced functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit high porosity and surface area, making them ideal candidates for gas storage and catalytic applications. Recent breakthroughs in MOF synthesis involving this compound have demonstrated exceptional performance in capturing greenhouse gases like CO₂ under ambient conditions.
Furthermore, 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole has shown potential in the field of biotechnology as a fluorescent probe for sensing specific analytes. Its inherent fluorescence properties can be exploited to detect biomolecules such as DNA or proteins with high sensitivity. This application underscores the compound's versatility across multiple disciplines.
In conclusion,2,5-Bis(1-Naphthyl)-1,,3,,4-Oxazdizale stands out as a multifaceted compound with diverse applications spanning electronics,, photonics,, materials science,, and biotechnology.. Its unique combination of structural features,, electronic properties,, and chemical stability makes it an invaluable tool for researchers seeking innovative solutions in these fields.. As ongoing research continues to uncover new facets of this compound's potential,, it is poised to play an increasingly important role in shaping future technologies..
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